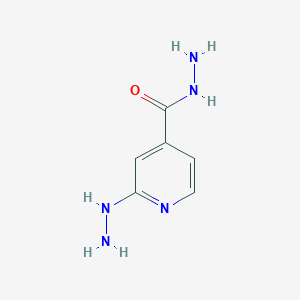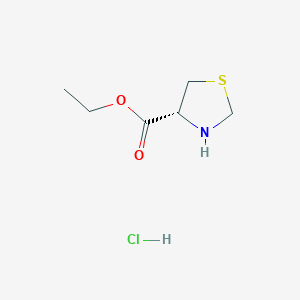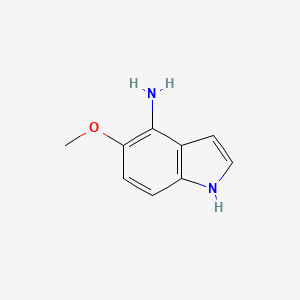
1-ethyl-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
1-ethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C7H9NO . It has a molecular weight of 123.15 .
Molecular Structure Analysis
The InChI code for 1-ethyl-1H-pyrrole-3-carbaldehyde is 1S/C7H9NO/c1-2-8-4-3-7(5-8)6-9/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-ethyl-1H-pyrrole-3-carbaldehyde is a reddish-brown liquid .Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Drug Intermediates
1-Ethyl-1H-pyrrole-3-carbaldehyde derivatives have been utilized in the synthesis of small molecule anticancer drugs. A specific example includes the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with increased aqueous solubility and significance as an intermediate in anticancer drug development. The synthesis process involves acylation and nucleophilic substitution, yielding a total of 65% over three steps (Wang, Tu, Han, & Guo, 2017).
Application in Supramolecular Chemistry
In supramolecular chemistry, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for coordinating paramagnetic transition metal ions. This has led to the development of a new {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, showcasing the potential of pyrrole derivatives in advanced material sciences (Giannopoulos et al., 2014).
Development of Novel Synthons
Pyrrole derivatives like 1-vinylpyrrole-2-carbaldehydes have been modified to create new families of pyrrole building blocks. These compounds are important in organic synthesis for their versatility and potential applications in creating various heterocyclic compounds. Examples include selective thiylation to produce 2-[Bis(ethylsulfanyl)methyl]-1-vinylpyrroles and 1-(2-ethylthioethyl)pyrrole-2-carbaldehydes (Vasil’tsov et al., 2007).
Natural Product Synthesis
In natural product synthesis, pyrrole derivatives have been isolated from natural sources such as watermelon seeds. Compounds like 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole have shown biological activities like melanogenesis inhibition, indicating the potential of these compounds in pharmacology and biochemistry (Kikuchi et al., 2015).
Computational and Spectroscopic Analysis
Pyrrole derivatives have been subjects of computational and spectroscopic studies to understand their chemical behavior. Studies on compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1 H -pyrrole-2-carboxylate provide insights into molecular interactions, binding energies, and resonance effects in these molecules (Singh, Rawat, & Sahu, 2014).
Eigenschaften
IUPAC Name |
1-ethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-8-4-3-7(5-8)6-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYAXMVAZMDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-pyrrole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)





![N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)

